Methyl 3-oxo-3-(pyrazin-2-yl)propanoate
Description
Structural Classification within Heterocyclic Compounds and β-Ketoesters
From a structural standpoint, Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is classified as a heterocyclic compound due to the presence of the pyrazine (B50134) ring. The pyrazine moiety is a common scaffold in many biologically active compounds. Furthermore, the molecule is categorized as a β-ketoester. This class of compounds is characterized by a ketone functional group located at the carbon atom beta to the ester group. The presence of both the pyrazine ring and the β-ketoester functionality imparts a unique chemical reactivity to the molecule, allowing for a wide range of chemical transformations.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | This compound |
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information for this specific compound are not widely available in publicly accessible literature.
Significance as a Pivotal Synthetic Intermediate in Medicinal and Organic Chemistry Research
The significance of this compound in research lies primarily in its role as a versatile synthetic intermediate. The pyrazine ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and dyes. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
The β-ketoester portion of the molecule is also highly valuable in organic synthesis. The acidic α-protons of the methylene (B1212753) group situated between the two carbonyl groups can be easily removed by a base, generating a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. Furthermore, β-ketoesters are well-known precursors for the synthesis of various heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.
A common synthetic route to β-ketoesters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound, in this case, likely methyl pyrazine-2-carboxylate (B1225951) with methyl acetate (B1210297) in the presence of a strong base. The versatility of this compound is further highlighted by its potential use in the synthesis of derivatives of pyrazine-2-carboxylic acid, a key component in some antitubercular drugs. researchgate.net
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Alkylation | Base (e.g., NaH, NaOEt), Alkyl halide (R-X) | α-Substituted pyrazinyl β-ketoesters |
| Knorr Pyrazole (B372694) Synthesis | Hydrazine (B178648) (H₂NNH₂) or substituted hydrazines | Pyrazolyl-pyrazines |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia (B1221849) or Ammonium (B1175870) acetate | Polysubstituted pyridyl-pyrazines |
| Hydrolysis and Decarboxylation | Acid or Base, Heat | 2-Acetylpyrazine |
Overview of Current Research Trajectories and Potential Innovations in Propanoate Chemistry
Current research involving pyrazine-containing molecules continues to be a vibrant area of investigation, largely driven by the quest for new therapeutic agents. The development of novel synthetic methodologies to access functionalized pyrazine scaffolds is a key focus. While specific research trajectories for this compound are not extensively documented, the broader field of pyrazine chemistry suggests several potential avenues for innovation.
One area of interest is the use of such intermediates in the synthesis of targeted libraries of pyrazine derivatives for high-throughput screening in drug discovery programs. The ability to readily modify the β-ketoester portion of the molecule allows for the generation of a diverse range of analogs. Innovations in catalysis, such as the use of transition-metal catalysts, could enable new and more efficient transformations of pyrazine-β-ketoesters, leading to the synthesis of novel and complex molecular architectures with potential biological activity. Furthermore, the exploration of this compound in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, represents another potential frontier, given the electronic properties of the pyrazine ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIAEBPGRWAKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Oxo 3 Pyrazin 2 Yl Propanoate
Ester Condensation Strategies and Mechanistic Insights
The formation of the β-keto ester linkage in Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is most effectively achieved through ester condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic chemistry.
Claisen Condensation Analogues in Pyrazine-Containing Systems
The Claisen condensation is a powerful reaction for the synthesis of β-keto esters, involving the condensation of two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org In the context of synthesizing this compound, a mixed Claisen condensation is employed. This involves the reaction between a pyrazine-containing ester, such as methyl pyrazine-2-carboxylate (B1225951), and an enolizable ester like methyl propionate (B1217596). libretexts.org
The mechanism commences with the deprotonation of the α-carbon of methyl propionate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) ion yields the desired β-keto ester. wikipedia.orglibretexts.org The pyrazine (B50134) ring, being electron-withdrawing, enhances the electrophilicity of the carboxylate's carbonyl carbon, thereby facilitating the nucleophilic attack by the enolate.
Optimization of Base Systems for Reaction Control (e.g., Sodium Hydride mediated reactions)
The choice of base is critical in a Claisen condensation to ensure efficient enolate formation without promoting undesirable side reactions. numberanalytics.comnumberanalytics.com Sodium hydride (NaH) is a frequently utilized strong, non-nucleophilic base in these reactions. beilstein-journals.org Its insolubility in most organic solvents necessitates a heterogeneous reaction, but it effectively deprotonates the α-carbon of the ester to generate the reactive enolate. nih.govorganic-chemistry.org
The use of a stoichiometric amount of base is crucial because the resulting β-keto ester is more acidic than the starting ester and is readily deprotonated by the alkoxide byproduct. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org Optimization of the base system involves considering factors such as base strength, concentration, and the solvent used to maximize the yield and minimize side reactions. numberanalytics.com
Precursor Chemistry and Rational Design of Starting Materials
The successful synthesis of this compound is heavily reliant on the rational selection and preparation of its precursors.
Pyrazine-2-yl Ketones as Essential Synthetic Intermediates
Pyrazine-2-yl ketones, such as 2-acetylpyrazine, are crucial intermediates in various synthetic pathways leading to pyrazine derivatives. nih.gov The synthesis of 2-acetylpyrazine can be achieved through several methods, including the Gutknecht or Gastaldi condensation reactions, which involve the condensation of two amines with two ketones. scentree.co More modern approaches may utilize Grignard reagents. For instance, the reaction of 2-cyanopyrazine with a methyl Grignard reagent, followed by hydrolysis, can yield 2-acetylpyrazine. patsnap.com Optimization of this Grignard reaction involves careful control of temperature and reaction time to maximize the yield of the desired ketone. patsnap.com
Selection and Optimization of Ester Components in Propanoate Formation
The selection of the ester component is pivotal in the Claisen condensation. For the synthesis of this compound, methyl propionate serves as the enolizable ester. The methyl group provides the necessary α-protons for enolate formation. The choice of the methyl ester is often for convenience and to avoid transesterification if a different alkoxide base were used. The corresponding ethyl ester, Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, is also a known compound and can be synthesized using ethyl propionate. sigmaaldrich.com
Reaction Condition Profiling and Process Intensification
To transition the synthesis of this compound from a laboratory scale to a more efficient and scalable process, a thorough understanding and optimization of reaction conditions are necessary, along with the implementation of process intensification strategies.
The optimization of a Claisen-Schmidt condensation, a related reaction, has shown that factors such as catalyst loading, temperature, and the use of solvent-free conditions can significantly impact reaction times and yields. researchgate.net Similar principles can be applied to the synthesis of the target molecule. A systematic profiling of reaction parameters such as temperature, reaction time, and reactant stoichiometry is essential to identify the optimal conditions for maximizing the yield and purity of this compound.
Process intensification in pharmaceutical synthesis aims to develop smaller, safer, and more efficient manufacturing processes. pharmasalmanac.com For the synthesis of pyrazine-based pharmaceuticals, continuous flow reactors offer significant advantages over traditional batch processing. pharmasalmanac.comnih.gov These systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and can often lead to improved yields and reduced reaction times. pharmasalmanac.com The development of a continuous flow process for the synthesis of this compound could represent a significant advancement in its production.
Temperature and Solvent Modulations for Enhanced Reaction Efficiency
The efficiency of the Claisen condensation is highly dependent on reaction conditions, with temperature and solvent choice playing pivotal roles.
Temperature: The reaction temperature directly influences the rate of both the desired condensation and potential side reactions. The initial deprotonation of the ester with an α-hydrogen is typically performed at low temperatures, often between -78 °C and 0 °C, to control the formation of the enolate and prevent self-condensation. Once the enolate is formed, the reaction with the electrophilic ester may be allowed to proceed at a slightly elevated temperature, though careful control is necessary to prevent decomposition of the product or starting materials. For the synthesis of related β-keto esters, reactions are often stirred at room temperature for several hours to ensure completion. In some cases, gentle reflux may be employed to drive the reaction forward, although this increases the risk of side reactions. beilstein-journals.org
Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Sodium Methoxide (NaOMe) | To prevent transesterification of the methyl ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and intermediates; aprotic. |
| Deprotonation Temp. | 0 °C | Controlled formation of the methyl acetate (B1210297) enolate. |
| Reaction Temp. | Room Temperature to 40 °C | To allow the condensation to proceed to completion. |
| Reaction Time | 12-24 hours | To ensure a high conversion rate. |
Strategic Work-up Procedures and Targeted Product Isolation Techniques
The work-up and isolation procedures are crucial for obtaining this compound in high purity.
Work-up: Following the completion of the reaction, the reaction mixture is typically quenched to neutralize the strong base and any remaining reactive intermediates. A common method involves the addition of a saturated aqueous solution of ammonium (B1175870) chloride. beilstein-journals.org This mild acidic quench protonates the enolate product and neutralizes the alkoxide base without causing harsh acidic hydrolysis of the ester product. Alternatively, the reaction can be quenched by the slow addition of a dilute acid, such as 10% hydrochloric acid or glacial acetic acid, while keeping the mixture cool in an ice bath to control the exotherm. beilstein-journals.org
After quenching, the product is extracted from the aqueous phase into an organic solvent. Ethyl acetate is a frequently used solvent for this purpose due to its good solvency for the product and its immiscibility with water. beilstein-journals.org The organic layers are combined and washed sequentially with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities. The organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
Isolation and Purification: After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound will likely be an oil or a low-melting solid. Further purification is typically necessary to remove unreacted starting materials and byproducts. Flash column chromatography on silica (B1680970) gel is a standard technique for purifying compounds of this nature. A gradient elution system, for example, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, would likely be effective in separating the desired product from impurities. beilstein-journals.org For larger scale preparations, purification by distillation under reduced pressure (short-path distillation) can also be an effective method for obtaining the pure β-keto ester. beilstein-journals.org
Table 2: General Work-up and Isolation Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Quenching | Slow addition of saturated aq. NH₄Cl or dilute HCl at 0 °C | Neutralize the base and protonate the product enolate. |
| 2. Extraction | Extraction with ethyl acetate (3x) | Transfer the product from the aqueous to the organic phase. |
| 3. Washing | Wash combined organic layers with water and brine | Remove water-soluble impurities. |
| 4. Drying | Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ | Remove residual water from the organic solvent. |
| 5. Concentration | Remove solvent under reduced pressure | Obtain the crude product. |
| 6. Purification | Flash column chromatography or vacuum distillation | Isolate the pure this compound. |
Considerations for Scalability and Reproducibility in Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure both safety and reproducibility.
Heat Transfer: The Claisen condensation is often exothermic, particularly during the quenching step. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hot spots and an uncontrolled increase in temperature, potentially causing side reactions or decomposition. Therefore, efficient stirring and external cooling are critical. For larger scale reactions, a mechanical stirrer is preferable to a magnetic stir bar to ensure adequate mixing of the viscous reaction mixture.
Reagent Addition: The rate of addition of reagents, especially the strong base and the quenching agent, must be carefully controlled on a larger scale. Dropwise addition using an addition funnel is a standard technique to maintain control over the reaction temperature.
Purification: Purification by column chromatography can become cumbersome and expensive on a large scale. Alternative purification methods such as crystallization or distillation are often more practical. If the product is a solid, developing a crystallization procedure by screening different solvent systems would be a key step in developing a scalable process. If it is a high-boiling liquid, vacuum distillation would be the preferred method.
Reproducibility: To ensure reproducibility, it is essential to have strict control over the quality of the starting materials. The use of anhydrous solvents and reagents is paramount, as moisture can significantly impact the yield. The stoichiometry of the reactants, particularly the base, must be precise. A slight excess of the base is often used to ensure complete deprotonation, but a large excess can lead to side reactions. Consistent reaction times and temperatures are also crucial for obtaining reproducible results. Detailed documentation of all reaction parameters is essential for troubleshooting and ensuring batch-to-batch consistency.
Chemical Transformations and Derivatization of Methyl 3 Oxo 3 Pyrazin 2 Yl Propanoate
Reactivity of the β-Ketoester Moiety
The β-ketoester functionality is the primary site of reactivity in Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, offering multiple avenues for synthetic manipulation. Its reactivity is characterized by the acidic nature of the α-protons and the electrophilic character of the two carbonyl carbons.
The carbonyl groups of the β-ketoester are susceptible to both electrophilic and nucleophilic attack. The pyrazine (B50134) ring, being an electron-withdrawing group, enhances the electrophilicity of the adjacent ketone carbonyl, making it a prime target for nucleophiles.
Nucleophilic Addition: Nucleophiles can add to either the ketone or the ester carbonyl group. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of tertiary alcohols after quenching. Softer nucleophiles will preferentially attack the more electrophilic ketone carbonyl. For instance, reactions with amines or hydrazines can lead to the formation of imines, enamines, or pyrazoles, respectively. These condensation reactions are fundamental in building more complex heterocyclic structures.
Electrophilic Reactions: The enol form of the β-ketoester can react with electrophiles. For example, halogenation at the α-position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. A notable application of electrophilic functionalization is the asymmetric fluorination of β-keto esters using electrophilic fluorinating agents such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®, often catalyzed by chiral metal complexes to induce enantioselectivity. mdpi.com
A summary of representative functionalization reactions is presented in Table 1.
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Condensation | Hydrazine (B178648) (H₂NNH₂) | Pyrazolone |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | α-Bromo-β-ketoester |
| Electrophilic Fluorination | Selectfluor® / Chiral Catalyst | α-Fluoro-β-ketoester |
The methylene (B1212753) protons situated between the two carbonyl groups of the β-ketoester are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The choice of base and reaction conditions allows for controlled enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly used to quantitatively generate the enolate. Once formed, the enolate can be alkylated by reacting it with alkyl halides. This reaction is a powerful tool for introducing alkyl substituents at the α-position, further functionalizing the molecule. The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide in an SN2 fashion.
It is also possible to perform dialkylation by using a second equivalent of base and another alkylating agent. The versatility of this approach allows for the synthesis of a wide array of substituted pyrazinyl-β-ketoesters, which can then be used as precursors for more complex molecules.
Pyrazine Ring Reactivity and Exploration of Substituent Effects
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution, which, if it occurs, would preferentially happen at the carbon atoms. masterorganicchemistry.com Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.
Elaboration into Complex Heterocyclic Architectures
A primary application of this compound in organic synthesis is its use as a scaffold for the construction of fused heterocyclic systems. The strategic placement of reactive sites in the molecule allows for intramolecular cyclization reactions to form bicyclic and tricyclic structures of medicinal interest.
Pyrrolopyrazinones: The pyrrolopyrazinone core is found in a number of natural products and pharmacologically active compounds. mdpi.com Synthetic strategies towards these structures often involve the condensation of a pyrazine derivative with a three-carbon unit to form the fused pyrrole (B145914) ring. This compound can serve as a key precursor in such syntheses. For example, after conversion of the ester to an amide and subsequent functionalization, intramolecular cyclization can lead to the formation of the pyrrolopyrazinone skeleton. nih.govbeilstein-journals.org
Quinoxaline (B1680401) Derivatives: Quinoxalines are another important class of N-heterocycles with a broad range of biological activities. nih.gov A common method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While this compound is not a direct precursor in this classic synthesis, its derivatives can be. For instance, the β-ketoester can be transformed into a 1,2-dicarbonyl equivalent, which can then be reacted with an o-phenylenediamine to yield a quinoxaline fused with another heterocyclic ring. nih.govnih.govacs.orgacs.orgrsc.org More directly, β-ketoesters can be used in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives by reaction with benzofuroxane. nih.gov
The pyrazine nucleus is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. lookchem.commdpi.com β-Ketoesters are also considered essential synthons in the synthesis of complex drug molecules due to their versatile reactivity. nih.gov
This compound, by combining these two key pharmacophores, represents a valuable starting material for the development of novel pharmaceutical intermediates. Its ability to undergo a variety of chemical transformations allows for the generation of diverse molecular libraries for drug discovery. For example, the synthesis of novel pyrazinones from this precursor could lead to compounds with potential applications in various therapeutic areas. researchgate.netresearchgate.net The chemical transformations outlined above, such as alkylation and cyclization reactions, provide pathways to elaborate the basic structure of this compound into more complex molecules with tailored biological activities.
Chemo- and Regioselective Derivatization Strategies for Structural Diversity
The strategic derivatization of this compound is crucial for generating a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. The inherent reactivity of this β-keto ester, characterized by the presence of multiple reactive sites, allows for a variety of chemical transformations. These include reactions at the active methylene group, the ketone carbonyl, and the ester functionality, as well as on the pyrazine ring itself. Achieving chemo- and regioselectivity in these transformations is paramount for the controlled synthesis of desired products.
Detailed research on the specific derivatization of this compound is limited in publicly available scientific literature. However, by drawing parallels with the known reactivity of analogous β-keto esters and pyrazine-containing compounds, several potential strategies for its selective modification can be outlined. The primary reactive centers for derivatization are the C2-methylene group (due to its acidity), the C3-carbonyl group (susceptible to nucleophilic attack), and the pyrazine ring nitrogens (which can be alkylated or oxidized).
One of the most common transformations for β-keto esters is the synthesis of heterocyclic systems through condensation reactions. For instance, the reaction with hydrazine derivatives can lead to the formation of pyrazoles. The regioselectivity of this reaction is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. In the case of this compound, the pyrazinyl ketone is generally more electrophilic than the ester carbonyl, directing the initial attack to this position. This would be followed by cyclization and dehydration to yield a pyrazole (B372694) with a pyrazinyl substituent.
Similarly, condensation with other binucleophiles such as hydroxylamine, urea, or guanidine (B92328) can be employed to synthesize isoxazoles and pyrimidines, respectively. The selectivity in these reactions is also governed by the differential reactivity of the carbonyl groups.
The active methylene group of this compound is a key site for introducing structural diversity. It can be readily deprotonated by a suitable base to form a stabilized enolate, which can then react with a variety of electrophiles.
Table 1: Potential Derivatization Reactions at the Active Methylene Group
| Reaction Type | Reagent/Conditions | Expected Product |
| Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 2-Alkyl-3-oxo-3-(pyrazin-2-yl)propanoate |
| Acylation | Acyl chloride, Base (e.g., pyridine) | 2-Acyl-3-oxo-3-(pyrazin-2-yl)propanoate |
| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine, pyridine) | α,β-Unsaturated keto ester |
| Japp-Klingemann Reaction | Aryl diazonium salt, Base | α-Arylazo-β-keto ester, which can cyclize to form indoles or other heterocycles |
The Knoevenagel condensation, for example, involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst. This reaction would yield an α,β-unsaturated system, which is a valuable intermediate for further Michael additions or cycloaddition reactions.
The Japp-Klingemann reaction offers another avenue for derivatization at the active methylene position. Reaction with an aryl diazonium salt under basic conditions would lead to an α-arylazo derivative. This intermediate can then undergo cyclization, often under acidic conditions, to form various heterocyclic structures, most notably indoles, by loss of the ester group. The regioselectivity of the subsequent cyclization would depend on the nature of the substituents on the aryl diazonium salt.
Further diversification can be achieved by targeting the pyrazine ring. While the electron-withdrawing nature of the keto-ester substituent deactivates the pyrazine ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) could be possible if a suitable leaving group is present on the ring. Additionally, the nitrogen atoms of the pyrazine ring can be selectively quaternized by reaction with alkyl halides, leading to pyrazinium salts with altered electronic properties and solubility.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. As a result, the creation of a thorough and scientifically accurate article adhering to the requested outline, including specific chemical shifts, connectivity assignments, and mass spectrometry data, cannot be fulfilled at this time.
The successful generation of the requested content is contingent upon the availability of published ¹H NMR, ¹³C NMR, 2D NMR, HRESIMS, and fragmentation pattern data, which could not be located for this particular molecule. Writing the article without this foundational data would require speculation or the use of data from dissimilar molecules, which would violate the instructions for accuracy and strict adherence to the specified compound.
Spectroscopic Characterization and Advanced Structural Elucidation
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Congeners and Conformational Insights
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique employed to investigate the stereochemical and conformational aspects of chiral molecules. While methyl 3-oxo-3-(pyrazin-2-yl)propanoate is itself achiral, the introduction of a chiral center, for instance by substitution at the α-carbon, would yield chiral congeners. ECD analysis of such congeners would provide invaluable information regarding their absolute configuration and predominant conformations in solution.
The principle of ECD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The pyrazine (B50134) ring and the β-keto ester moiety in this compound constitute the primary chromophores that would give rise to characteristic Cotton effects in the ECD spectrum of a chiral analogue.
Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are typically used in conjunction with experimental ECD measurements. nih.gov By calculating the theoretical ECD spectra for different possible stereoisomers and conformers, a comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center. nih.gov
Furthermore, ECD spectroscopy is instrumental in conformational analysis. The sign and intensity of the Cotton effects are dictated by the relative orientation of the chromophores. For chiral congeners of this compound, the torsional angles between the pyrazine ring, the carbonyl groups, and the ester group would significantly influence the ECD spectrum. rsc.org By analyzing the experimental spectrum and comparing it with calculated spectra for various low-energy conformers, the preferred solution-phase conformation can be determined.
Table 1: Representative ECD Data for a Hypothetical Chiral Congener of this compound
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) (R-configuration) | Assignment |
| 320 | +2.5 | +2.8 | n → π* (pyrazine) |
| 285 | -4.1 | -4.5 | π → π* (pyrazine) |
| 240 | +6.8 | +7.2 | π → π* (keto-ester) |
Note: This data is illustrative and represents typical values for similar chiral heterocyclic ketones.
Chromatographic Spectroscopic Coupling for Purity Assessment and Identity Confirmation (e.g., HPLC-UV)
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector (HPLC-UV) is an indispensable technique for the purity assessment and identity confirmation of synthesized organic compounds like this compound. researchgate.netscielo.br This method combines the high resolving power of HPLC for separating the target compound from impurities and starting materials with the sensitive detection capabilities of UV spectroscopy.
Purity Assessment:
For purity assessment, a validated HPLC-UV method is developed to separate the main compound peak from any potential impurities. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity. The method validation typically includes parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification) to ensure the reliability of the results. researchgate.net
A typical reversed-phase HPLC method would be employed, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pyrazine ring in the molecule provides a strong chromophore, allowing for sensitive detection by UV spectroscopy, typically in the range of 250-350 nm.
Identity Confirmation:
Identity confirmation is achieved by comparing the retention time of the main peak in the sample chromatogram with that of a certified reference standard of this compound, analyzed under the same chromatographic conditions. Further confirmation can be obtained by comparing the UV spectrum of the sample peak, acquired using a diode-array detector (DAD) or a photodiode-array (PDA) detector, with that of the reference standard. The characteristic UV absorption spectrum of the pyrazine moiety serves as a fingerprint for the compound's identity.
Table 2: Illustrative HPLC-UV Method Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatograph |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Note: These parameters are illustrative and represent a typical starting point for method development for a compound of this nature.
Advanced Research Applications and Future Directions in Methyl 3 Oxo 3 Pyrazin 2 Yl Propanoate Chemistry
Utilization as a Versatile Synthetic Building Block in Diversified Chemical Libraries
Methyl 3-oxo-3-(pyrazin-2-yl)propanoate serves as a highly adaptable starting material for the construction of diverse chemical libraries, which are essential for high-throughput screening in drug discovery and materials science. The presence of multiple reactive sites—the ketone, the ester, and the active methylene (B1212753) group—allows for a variety of chemical transformations, leading to a wide range of molecular scaffolds.
The pyrazine (B50134) ring itself is a key pharmacophore found in numerous biologically active compounds, and its incorporation into molecular libraries can significantly enhance the probability of identifying novel therapeutic agents. The β-ketoester functionality enables facile reactions such as Knoevenagel condensations, Hantzsch-type reactions, and multicomponent reactions (MCRs) to generate highly functionalized heterocyclic systems. For instance, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield pyrimidines.
Table 1: Exemplary Heterocyclic Scaffolds Accessible from this compound
| Reactant(s) | Resulting Heterocyclic Core | Potential Applications |
| Hydrazine (B178648) derivatives | Pyrazole | Anti-inflammatory, Analgesic, Anticancer |
| Amidines/Urea/Thiourea | Pyrimidine | Antiviral, Antibacterial, Kinase inhibitors |
| 1,2-Diamines | Diazepine | CNS agents, Anticonvulsants |
| Aryl aldehydes, an active methylene compound, and ammonia (B1221849) (Hantzsch synthesis) | Dihydropyridine | Calcium channel blockers, Cardiovascular drugs |
The strategic application of this compound in diversity-oriented synthesis allows for the systematic exploration of chemical space around the pyrazine core, facilitating the discovery of molecules with novel biological activities and material properties.
Development of Novel Reaction Methodologies and Catalytic Processes
The reactivity of this compound has spurred the development of innovative synthetic methods and catalytic systems aimed at achieving higher efficiency, selectivity, and sustainability. Research in this area is focused on leveraging the unique electronic properties of the pyrazine ring to influence the reactivity of the β-ketoester moiety.
Catalytic Asymmetric Transformations: A significant area of research involves the development of chiral catalysts for the asymmetric transformation of β-ketoesters. While specific studies on this compound are emerging, related β-ketoesters have been successfully employed in a variety of enantioselective reactions. These include asymmetric hydrogenations to produce chiral β-hydroxy esters, and Michael additions to α,β-unsaturated compounds to generate adducts with high stereocontrol. The development of catalysts that can effectively control the stereochemistry of reactions involving pyrazinyl β-ketoesters is a key objective, as the chirality of the resulting molecules can have a profound impact on their biological activity.
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in expanding the synthetic utility of β-ketoesters. For allylic esters of β-keto acids, palladium-catalyzed decarboxylative allylation is a powerful tool for carbon-carbon bond formation. While direct application to this compound would require its conversion to an allylic ester, the broader methodology highlights a potential avenue for the elaboration of this scaffold.
Transesterification and Decarboxylation: Efficient and selective methods for the transesterification of β-ketoesters are continuously being developed, employing a range of catalysts from simple bases to more complex organometallic systems. These methods allow for the modification of the ester group, which can be crucial for tuning the solubility and reactivity of the molecule. Furthermore, controlled decarboxylation reactions provide access to pyrazinyl ketones, which are themselves valuable synthetic intermediates.
Contributions to the Synthesis of Advanced Materials and Functional Molecules
The pyrazine moiety is known to impart interesting photophysical and electronic properties to molecules, making pyrazine-containing compounds attractive for applications in materials science. This compound can serve as a key building block for the synthesis of such advanced materials and functional molecules.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): The electron-deficient nature of the pyrazine ring makes it a suitable component in materials designed for organic electronics. Polymers and small molecules incorporating pyrazine units have been investigated for their electron-transporting properties in OLEDs and as acceptor materials in OPVs. The β-ketoester group of this compound can be utilized as a handle to incorporate this pyrazine unit into larger conjugated systems through various polymerization and cross-coupling reactions.
Fluorescent Probes and Sensors: The pyrazine nucleus can be part of a fluorophore system. By chemically modifying this compound, it is possible to synthesize novel fluorescent compounds. The reactivity of the β-ketoester allows for the attachment of various functional groups that can modulate the fluorescence properties of the molecule, leading to the development of chemosensors for the detection of specific ions or molecules.
Table 2: Potential Material Science Applications of Derivatives of this compound
| Material Class | Synthetic Strategy from Pyrazinyl β-ketoester | Potential Function |
| Conjugated Polymers | Polymerization via functionalized pyrazine derivatives | Electron transport in OLEDs and OPVs |
| Functional Dyes | Condensation and cyclization reactions | Light absorption and emission in dye-sensitized solar cells |
| Fluorescent Sensors | Introduction of specific binding sites | Detection of metal ions or biologically relevant molecules |
| Metal-Organic Frameworks (MOFs) | Synthesis of pyrazine-based linkers | Gas storage, catalysis, and separation |
Emerging Research Areas and Unexplored Reactivity Pathways for β-Ketoester Derivatives
The field of β-ketoester chemistry is continually evolving, with researchers exploring new frontiers of reactivity and application. While many of these areas are still in their nascent stages, they hold significant promise for the future utility of compounds like this compound.
Photocatalysis: The use of visible-light photocatalysis has opened up new avenues for the transformation of β-ketoesters under mild conditions. Reactions such as C-H functionalization of the active methylene group and novel cyclization pathways are being explored. The pyrazine ring, with its unique electronic properties, could play a role in modulating the photochemical reactivity of the β-ketoester, leading to novel and selective transformations.
Enzymatic and Biocatalytic Reactions: The use of enzymes to catalyze reactions of β-ketoesters offers the potential for exceptional selectivity and sustainability. Bioreduction of the keto group to produce chiral alcohols is a well-established example. Future research may focus on expanding the repertoire of enzymatic transformations to include C-C bond-forming reactions and other functional group manipulations on pyrazinyl β-ketoesters.
Flow Chemistry: The application of continuous flow technology to the synthesis and transformation of β-ketoesters is gaining traction. Flow chemistry can offer improved safety, scalability, and reaction control compared to traditional batch processes. The development of robust flow protocols for reactions involving this compound could accelerate the synthesis of its derivatives for various applications.
Unexplored Cycloadditions and Rearrangements: The rich chemical functionality of β-ketoesters suggests that there are still unexplored cycloaddition and rearrangement reactions waiting to be discovered. For instance, the pyrazine ring could participate in novel pericyclic reactions or direct unexpected molecular rearrangements under specific catalytic conditions. The exploration of these uncharted reactivity pathways could lead to the discovery of fundamentally new molecular architectures.
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting pyrazine-2-carbonyl derivatives with methyl acetoacetate under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., piperidine) to improve yield . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify protons and carbons (e.g., keto-ester carbonyl at ~170 ppm, pyrazine aromatic protons at 8.5–9.5 ppm).
- IR : Strong C=O stretches (~1702 cm) confirm ester and ketone groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 194.19 for [M+H]) validate molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under anhydrous conditions at –20°C to prevent hydrolysis. Use desiccants and avoid prolonged exposure to light. Safety protocols include using fume hoods during synthesis and wearing nitrile gloves .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthesized batches be resolved?
- Methodological Answer : Discrepancies may arise from tautomerism (keto-enol equilibrium) or solvent effects. Perform variable-temperature NMR in DMSO-d or CDCl to observe tautomeric shifts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare with literature data .
Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Use slow evaporation in solvent mixtures (e.g., dichloromethane/hexane). For challenging crystallizations, employ SHELXD for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) improves accuracy, particularly for resolving hydrogen bonding between pyrazine and ester groups .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the electrophilic β-keto ester moiety. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Compare results with experimental outcomes from reactions with amines or Grignard reagents .
Q. What experimental approaches validate tautomeric forms in solution?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts (e.g., enolic OH at ~12 ppm) across temperatures.
- IR Spectroscopy : Detect enol C-O stretches (~1600 cm) and keto C=O stretches (~1700 cm) .
- Deuterium Exchange Experiments : Track exchangeable protons to confirm tautomeric equilibrium .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s melting point or spectral data?
- Methodological Answer : Cross-reference purity assessments (e.g., elemental analysis, HPLC). Contradictions may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and TGA (Thermogravimetric Analysis) to detect solvent traces .
Applications in Organic Synthesis
Q. How is this compound utilized as a building block for heterocycles?
- Methodological Answer : The β-keto ester reacts with hydrazines to form pyrazolones or with thioureas to yield pyrimidines. For example, condensation with thiosemicarbazide under acidic conditions produces pyrazine-fused thiazoles. Monitor reactions via TLC and isolate products via recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
